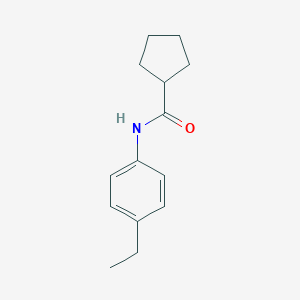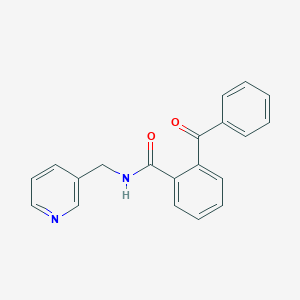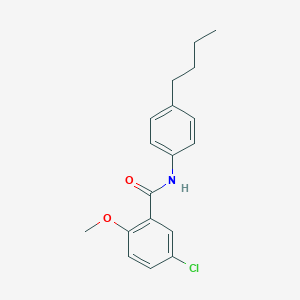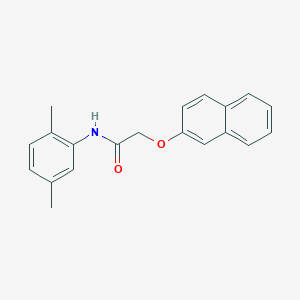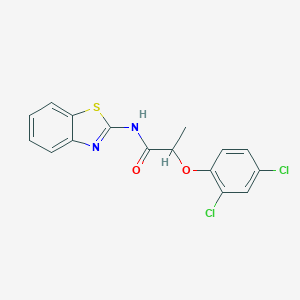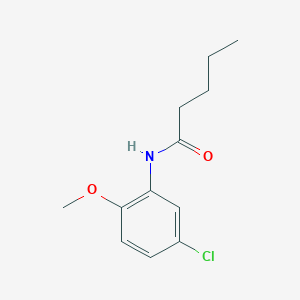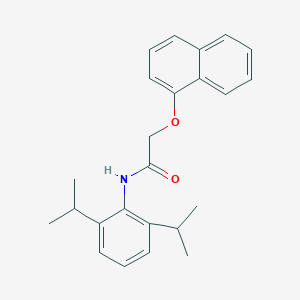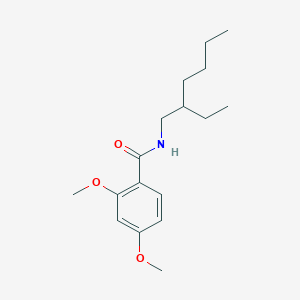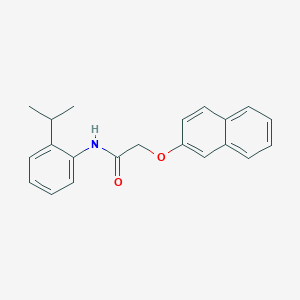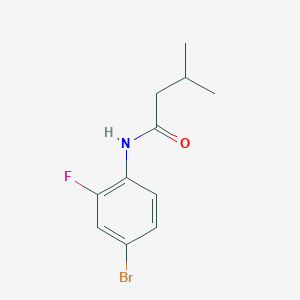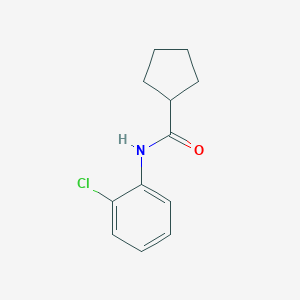
N-(2-chlorophenyl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chlorophenyl)cyclopentanecarboxamide, also known as CPP-109 or Vigabatrin, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. CPP-109 is a derivative of the antiepileptic drug vigabatrin, which has been used to treat epilepsy for several decades. However, CPP-109 has been found to have unique properties that make it a promising candidate for the treatment of various neurological and psychiatric disorders.
Mécanisme D'action
The mechanism of action of N-(2-chlorophenyl)cyclopentanecarboxamide involves the inhibition of GABA-transaminase, as mentioned above. GABA is an inhibitory neurotransmitter that plays a crucial role in regulating brain activity. By increasing the levels of GABA in the brain, N-(2-chlorophenyl)cyclopentanecarboxamide can reduce the activity of excitatory neurons, leading to a calming effect.
Biochemical and Physiological Effects:
N-(2-chlorophenyl)cyclopentanecarboxamide has been shown to have several biochemical and physiological effects, including an increase in GABA levels in the brain, a reduction in the activity of excitatory neurons, and a calming and anti-anxiety effect. Additionally, N-(2-chlorophenyl)cyclopentanecarboxamide has been found to have a relatively low toxicity profile, making it a promising candidate for further research.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of N-(2-chlorophenyl)cyclopentanecarboxamide for lab experiments is its relatively low toxicity profile, which makes it a safer alternative to other compounds that have been studied for similar applications. Additionally, N-(2-chlorophenyl)cyclopentanecarboxamide has been shown to have a relatively long half-life, which can make it easier to administer and study in animal models. However, one limitation of N-(2-chlorophenyl)cyclopentanecarboxamide is its limited solubility in water, which can make it difficult to administer in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of N-(2-chlorophenyl)cyclopentanecarboxamide. One area of interest is its potential use in the treatment of addiction, particularly to drugs such as cocaine and methamphetamine. N-(2-chlorophenyl)cyclopentanecarboxamide has been shown to reduce drug-seeking behavior in animal models, and further research is needed to determine its potential efficacy in humans. Additionally, N-(2-chlorophenyl)cyclopentanecarboxamide has been studied for its potential use in the treatment of depression and anxiety, and further research is needed to determine its safety and efficacy in these applications. Finally, there is also interest in studying the potential use of N-(2-chlorophenyl)cyclopentanecarboxamide in the treatment of PTSD, as it has been shown to reduce fear and anxiety in animal models.
Méthodes De Synthèse
N-(2-chlorophenyl)cyclopentanecarboxamide can be synthesized through a multistep process that involves the reaction of 2-chlorobenzoyl chloride with cyclopentanone, followed by the reduction of the resulting intermediate with lithium aluminum hydride. The final product is obtained through the reaction of the reduced intermediate with ammonia.
Applications De Recherche Scientifique
N-(2-chlorophenyl)cyclopentanecarboxamide has been extensively studied for its potential therapeutic applications in various neurological and psychiatric disorders, including addiction, depression, anxiety, and post-traumatic stress disorder (PTSD). The compound has been shown to inhibit the activity of an enzyme called GABA-transaminase, which is responsible for the breakdown of the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-transaminase, N-(2-chlorophenyl)cyclopentanecarboxamide increases the levels of GABA in the brain, which can have a calming and anti-anxiety effect.
Propriétés
Formule moléculaire |
C12H14ClNO |
|---|---|
Poids moléculaire |
223.7 g/mol |
Nom IUPAC |
N-(2-chlorophenyl)cyclopentanecarboxamide |
InChI |
InChI=1S/C12H14ClNO/c13-10-7-3-4-8-11(10)14-12(15)9-5-1-2-6-9/h3-4,7-9H,1-2,5-6H2,(H,14,15) |
Clé InChI |
NVBAQMKSJZNOAW-UHFFFAOYSA-N |
SMILES |
C1CCC(C1)C(=O)NC2=CC=CC=C2Cl |
SMILES canonique |
C1CCC(C1)C(=O)NC2=CC=CC=C2Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



